molecular formula C10H13BrClN B3237021 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride CAS No. 1379350-71-6

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

Cat. No.: B3237021
CAS No.: 1379350-71-6
M. Wt: 262.57 g/mol
InChI Key: HAISUANYYYGUMK-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride: is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the sixth position of the benzene ring fused to an azepine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3,4,5-tetrahydro-1H-benzo[b]azepine.

    Bromination: The bromination of 2,3,4,5-tetrahydro-1H-benzo[b]azepine is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the brominated product into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azepine derivatives with different substituents.

    Oxidation: Formation of brominated oxides.

    Reduction: Formation of de-brominated azepine compounds.

Scientific Research Applications

6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine: Similar structure but with the bromine atom at the seventh position.

    2,3,4,5-Tetrahydro-1H-benzo[b]azepine: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Contains a carbonyl group, leading to different chemical properties and uses.

Uniqueness

The presence of the bromine atom at the sixth position in 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride imparts unique reactivity and binding characteristics, making it distinct from other benzazepine derivatives. This uniqueness is leveraged in various scientific and industrial applications.

Properties

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-5-3-6-10-8(9)4-1-2-7-12-10;/h3,5-6,12H,1-2,4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAISUANYYYGUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Reactant of Route 2
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Reactant of Route 3
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Reactant of Route 4
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Reactant of Route 5
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride
Reactant of Route 6
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride

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